molecular formula C10H9N3O3 B11883884 6,7-Dihydroxyisoquinoline-3-carbohydrazide CAS No. 740772-05-8

6,7-Dihydroxyisoquinoline-3-carbohydrazide

Katalognummer: B11883884
CAS-Nummer: 740772-05-8
Molekulargewicht: 219.20 g/mol
InChI-Schlüssel: FJRJKUYXVWUGHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydroxyisoquinoline-3-carbohydrazide is a chemical compound known for its potential applications in medicinal chemistry. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound has garnered interest due to its potential as an inhibitor in various biochemical pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxyisoquinoline-3-carbohydrazide typically involves the reaction of 6,7-dihydroxyisoquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the carboxylic acid to the carbohydrazide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 6,7-Dihydroxyisoquinoline-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6,7-Dihydroxyisoquinoline-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving oxidative stress.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of 6,7-Dihydroxyisoquinoline-3-carbohydrazide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

    6,7-Dihydroxyisoquinoline-3-carboxylic acid: The precursor to the carbohydrazide derivative.

    Diphenylquinoxaline-6-carbohydrazide: Another carbohydrazide derivative with potential anti-diabetic properties.

    Quinoline-3-carbohydrazide: A related compound with antimicrobial activity.

Uniqueness: 6,7-Dihydroxyisoquinoline-3-carbohydrazide is unique due to its dual hydroxyl groups at positions 6 and 7, which confer specific chemical reactivity and biological activity. This structural feature distinguishes it from other isoquinoline derivatives and contributes to its potential as a versatile compound in various applications .

Eigenschaften

CAS-Nummer

740772-05-8

Molekularformel

C10H9N3O3

Molekulargewicht

219.20 g/mol

IUPAC-Name

6,7-dihydroxyisoquinoline-3-carbohydrazide

InChI

InChI=1S/C10H9N3O3/c11-13-10(16)7-1-5-2-8(14)9(15)3-6(5)4-12-7/h1-4,14-15H,11H2,(H,13,16)

InChI-Schlüssel

FJRJKUYXVWUGHW-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=C(N=CC2=CC(=C1O)O)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.